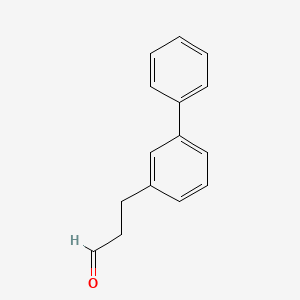
3-(3-Biphenylyl)propanal
Vue d'ensemble
Description
3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:
Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.
Solvent: Dry DMF (Dimethylformamide).
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.
Substitution: Produces benzylic halides.
Applications De Recherche Scientifique
3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.
Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-(3-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |
Clé InChI |
JCFUBJSIMQRJLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bis[4-(4-hydroxyphenoxy)phenyl]methanone](/img/structure/B8498947.png)
silane](/img/structure/B8498957.png)
![4-[(1,1'-Biphenyl)-4-yl]-butylamine](/img/structure/B8498971.png)



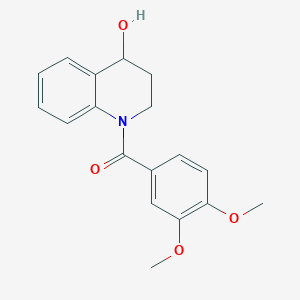
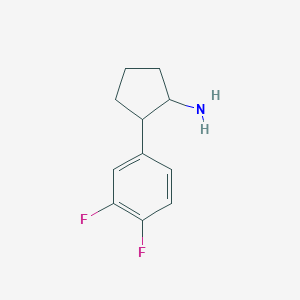
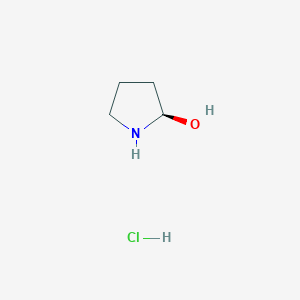
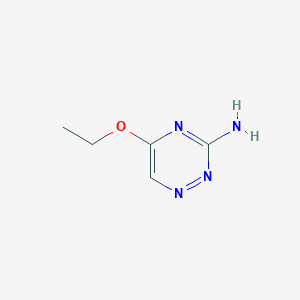
![N-[2-(3-bromo-4-methoxyphenyl)ethyl]acetamide](/img/structure/B8499019.png)
![5-[5-(4-Fluorophenyl)pentan-2-yl]benzene-1,3-diol](/img/structure/B8499040.png)


